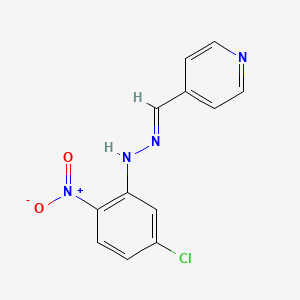
isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone
Descripción general
Descripción
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone, also known as INH-ClNPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of isonicotinaldehyde and 5-chloro-2-nitroaniline. INH-ClNPH has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, leading to the inhibition of cell proliferation. isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone may also chelate metal ions, leading to the disruption of metal-dependent enzymes.
Biochemical and Physiological Effects:
isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit antibacterial and antifungal activity. In addition, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been used as a chromogenic reagent for the determination of metal ions, where it forms a colored complex with the metal ions, allowing for their detection and quantification.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has several advantages for lab experiments. It is a stable compound and can be easily synthesized using simple methods. It can be used as a chromogenic reagent for the determination of metal ions, providing a simple and sensitive method for their detection. However, one limitation of isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is not fully understood, which may limit its use in certain research fields.
Direcciones Futuras
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has several potential future directions for scientific research. It can be further investigated as a potential antitumor agent, with studies focusing on its mechanism of action and efficacy in vivo. In addition, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone can be further investigated as a potential antibacterial and antifungal agent, with studies focusing on its efficacy against different bacterial and fungal strains. Furthermore, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone can be further investigated as a chromogenic reagent for the determination of metal ions, with studies focusing on its sensitivity and selectivity for different metal ions. Finally, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone can be further investigated as a potential chelating agent, with studies focusing on its ability to chelate different metal ions and its potential applications in metal extraction and recovery.
Conclusion:
In conclusion, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is a promising compound for scientific research due to its potential applications in various fields. It can be easily synthesized using simple methods and has been investigated for its potential as an antitumor, antibacterial, and antifungal agent, as well as a chromogenic reagent for the determination of metal ions. While its mechanism of action is not fully understood, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has exhibited various biochemical and physiological effects in vitro. Its potential future directions include further investigation as an antitumor, antibacterial, and antifungal agent, as well as a chromogenic reagent and chelating agent.
Aplicaciones Científicas De Investigación
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and analytical chemistry. In medicinal chemistry, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been studied as a potential antitumor agent due to its ability to inhibit the proliferation of cancer cells. It has also been investigated as a potential antibacterial and antifungal agent. In biochemistry, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been used as a chromogenic reagent for the determination of various metal ions, such as copper, nickel, and zinc. In analytical chemistry, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been used as a derivatizing agent for the determination of aldehydes and ketones in complex matrices.
Propiedades
IUPAC Name |
5-chloro-2-nitro-N-[(E)-pyridin-4-ylmethylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2/c13-10-1-2-12(17(18)19)11(7-10)16-15-8-9-3-5-14-6-4-9/h1-8,16H/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYZAIWPKFSLRZ-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN=CC2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N/N=C/C2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



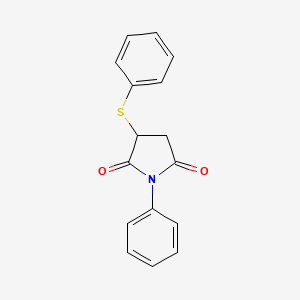

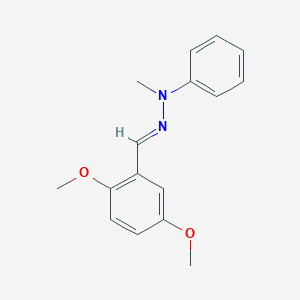
![4-[(5-hydroxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3849704.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B3849717.png)
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B3849723.png)
![5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B3849729.png)
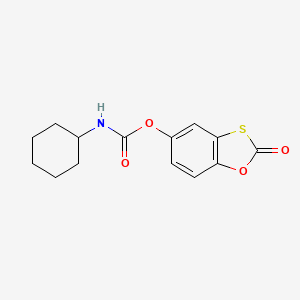
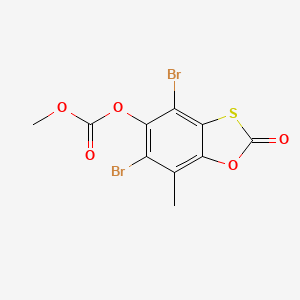
![3-[(cyclohexylamino)methyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B3849742.png)

![N-benzyl-3-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B3849747.png)
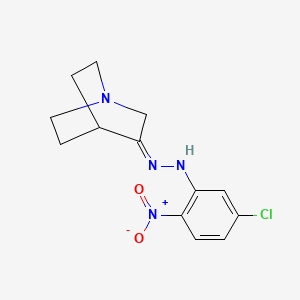
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B3849762.png)